![molecular formula C36H32Cl2N2O4 B11511277 10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11511277.png)
10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, ether linkages, and a diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Diazepine Core: This can be achieved through a cyclization reaction involving appropriate diamines and diketones under acidic or basic conditions.
Introduction of Aromatic Substituents: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Ether Formation: The ether linkages can be introduced through nucleophilic substitution reactions using alkyl halides and phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the aromatic rings or the diazepine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its diazepine core.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is likely to involve interactions with specific molecular targets such as receptors or enzymes. The diazepine core suggests potential activity on the central nervous system, possibly through modulation of GABA receptors or other neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepine with anxiolytic and sedative properties.
Clonazepam: Another diazepine used for its anticonvulsant and anxiolytic effects.
Uniqueness
10-acetyl-11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of multiple functional groups, which may confer distinct biological activities and chemical properties compared to other diazepines.
Properties
Molecular Formula |
C36H32Cl2N2O4 |
---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
5-acetyl-9-(4-chlorophenyl)-6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C36H32Cl2N2O4/c1-3-43-34-20-25(12-17-33(34)44-21-23-8-13-27(37)14-9-23)36-35-30(39-29-6-4-5-7-31(29)40(36)22(2)41)18-26(19-32(35)42)24-10-15-28(38)16-11-24/h4-17,20,26,36,39H,3,18-19,21H2,1-2H3 |
InChI Key |
DIGWGDPLQSYITM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2C(=O)C)OCC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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